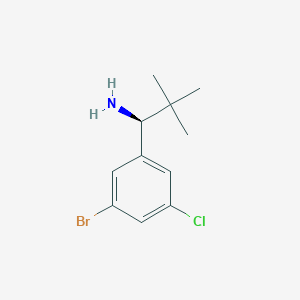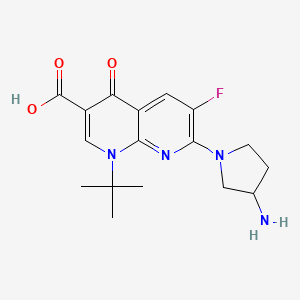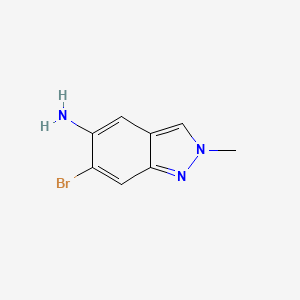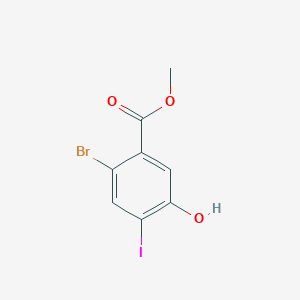
Methyl 2-bromo-5-hydroxy-4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H6BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-hydroxy-4-iodobenzoate typically involves the esterification of 2-bromo-5-hydroxy-4-iodobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of a simpler benzoate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler benzoate derivatives without halogens.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-hydroxy-4-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-2-iodobenzoate
- Methyl 2-hydroxy-4-iodobenzoate
- Methyl 4-iodosalicylate
Uniqueness
Methyl 2-bromo-5-hydroxy-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms along with a hydroxyl group on the benzoate structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6BrIO3 |
|---|---|
Peso molecular |
356.94 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3 |
Clave InChI |
XPKQEIXOTNZOQQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1Br)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)


![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12846963.png)
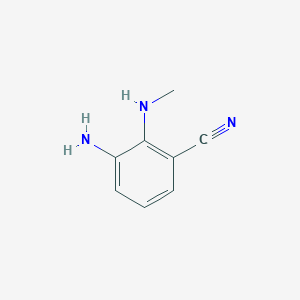
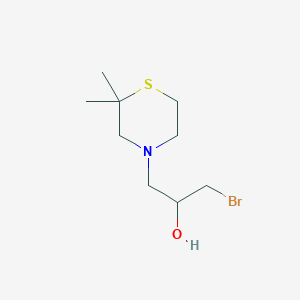
![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
